4-(4-Tert-butylphenyl)pyridine
Description
4-(4-Tert-butylphenyl)pyridine is a pyridine derivative featuring a tert-butyl-substituted phenyl group at the para position of the pyridine ring. This structure confers unique steric and electronic properties, making it valuable in diverse applications, including catalysis, materials science, and medicinal chemistry. The tert-butyl group enhances lipophilicity and steric bulk, which can improve binding affinity in host-guest systems and stabilize metal complexes in catalytic reactions . Its synthesis often involves cross-coupling reactions or nucleophilic substitution, with yields and purity validated via spectroscopic methods (e.g., ¹H NMR, IR) .
Properties
Molecular Formula |
C15H17N |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
4-(4-tert-butylphenyl)pyridine |
InChI |
InChI=1S/C15H17N/c1-15(2,3)14-6-4-12(5-7-14)13-8-10-16-11-9-13/h4-11H,1-3H3 |
InChI Key |
FIDJLZPIZGTDKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=NC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Physical Properties
Key structural analogs include derivatives with substituents such as bromo, methyl, nitro, or methoxy groups on the phenyl ring. These modifications significantly alter physical and chemical behaviors:
Notes:
- The tert-butyl group increases solubility in non-polar solvents compared to polar substituents (e.g., -NO₂, -Br) .
- Bulkier substituents like tert-butyl lower melting points relative to nitro or bromo analogs due to reduced crystallinity .
Host-Guest Interactions
In supercritical CO₂ (scCO₂), diphenyl[4-(4-tert-butylphenyl)phenyl]phosphine exhibits an association constant (Kf) ~10², weaker than adamantyl-substituted analogs (Kf ~2×10²) due to reduced hydrophobicity in scCO₂ . This contrasts with aqueous systems, where tert-butyl groups typically enhance hydrophobic interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
